5-Amino-2-methylpyridine
Overview
Description
5-Amino-2-methylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2 and its molecular weight is 108.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52872. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Complexes and Magnetic Property Studies : It's utilized in the synthesis of Co(II) halide complexes and the investigation of their magnetic properties (Carnevale et al., 2010).
Negishi Cross-Coupling Strategy : It plays a role in the synthesis of 4, 5, and 6-Methyl-2,2′Bipyridine via a Negishi cross-coupling strategy (Smith et al., 2003).
Synthesis of 5-Substituted 2-Aminopyridines : The compound is used for synthesizing new types of 5-substituted 2-aminopyridines (Katritzky et al., 1995).
Organic Synthesis and Chemistry Applications : 5-Amino-2-methylpyridine derivatives have potential applications in organic synthesis and chemistry (Linsha, 2015).
Crystal Structure Studies : It assists in understanding the crystal structure of related compounds and the role of CH-O interactions in their stability (Sherfinski & Marsh, 1975).
Corrosion Resistance in Steel : Its derivatives, like 2-amino-4-methylpyridine, enhance the corrosion resistance of mild steel in acidic solutions (Mert et al., 2014).
Inhibiting NO Synthase Activity : Derivatives like 2'-Amino-4-methylpyridine inhibit inducible NO synthase activity, both in vitro and in vivo (Faraci et al., 1996).
Electron Impact Studies : Its derivatives are used for studying the fragmentation of molecules under electron impact, specifically in the context of valence electron release (Okada et al., 2008).
Biological Activity : Compounds like tetrakis-2-amino-5-methylpyridinecopper(II) chloride pentahydrate, synthesized from this compound, show increased biological activity, suggesting potential biological applications (Syaima et al., 2020).
Metabolism Studies : It's used in studies to understand the in vitro metabolism of related compounds, offering insights into species differences in metabolic processes (Altuntas et al., 1997).
Photoinduced Tautomerism Research : Its derivatives are useful in studying photoinduced amino-imino tautomerism, contributing to our understanding of molecular behavior under specific conditions (Akai et al., 2006).
DNA Modification Studies : N-acetoxyarylamines, derived from aromatic amines like this compound, are crucial in understanding DNA modification by carcinogenic aromatic amines (Lutgerink et al., 1989).
Dimerization Studies : Ultraviolet irradiation of its derivatives leads to the formation of 1,4-dimers with unique properties (Taylor & Kan, 1963).
Molecular Structure Analysis : Studies focus on the molecular structure and vibrational spectra of derivatives, enhancing our understanding of these compounds (Sundaraganesan et al., 2008).
Pharmacological Applications : Derivatives like L-374,087 serve as thrombin inhibitors, indicating potential pharmaceutical applications (Sanderson et al., 1998).
Crystallography : The crystal structures of its derivatives are crucial for understanding molecular interactions and structures (Bryndal et al., 2012).
Sensing Applications : Its derivatives are used in sensing applications, for instance, in determining trace Zn2+ ion in water (Kong et al., 2013).
Mechanism of Action
Target of Action
5-Amino-2-methylpyridine is a heterocyclic compound that primarily targets the respiratory system . The compound’s interaction with the respiratory system is crucial for its biological activity.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is hygroscopic , meaning it absorbs moisture from the environment This could potentially affect the compound’s stability and efficacy
Safety and Hazards
5-Amino-2-methylpyridine is toxic if swallowed and in contact with skin . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Biochemical Analysis
Biochemical Properties
It is known that it can participate in various biochemical reactions due to its amino and methyl groups
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5-Amino-2-methylpyridine is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently unavailable .
Properties
IUPAC Name |
6-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-2-3-6(7)4-8-5/h2-4H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENBBJXGCWILBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287854 | |
Record name | 5-Amino-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-14-6 | |
Record name | 5-Amino-2-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3430-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 52872 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3430-14-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.153.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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